1,3,4-Oxadiazole, 2,5-dihydro-2,2-dimethoxy-5,5-dimethyl-

Description

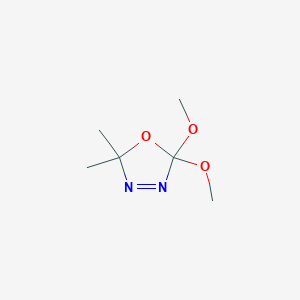

1,3,4-Oxadiazole, 2,5-dihydro-2,2-dimethoxy-5,5-dimethyl- (CAS: Not explicitly provided; referred to as compound 1 or 2a in literature) is a bicyclic heterocyclic compound characterized by a 1,3,4-oxadiazole core substituted with two methoxy (-OCH₃) and two methyl (-CH₃) groups at the 2- and 5-positions, respectively. It serves as a precursor for generating dimethoxycarbene (DMC) via thermal cycloreversion, a process critical in synthesizing zwitterionic intermediates and adducts with N-tosylated imines . Its synthesis involves acetone methoxycarbonylhydrazone as a starting material, followed by cyclization under controlled conditions . The compound crystallizes in the monoclinic system (space group P21/c), with X-ray diffraction confirming its planar structure and stereoelectronic properties .

Propriétés

IUPAC Name |

2,2-dimethoxy-5,5-dimethyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-5(2)7-8-6(9-3,10-4)11-5/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGRRSZUIAOCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=NC(O1)(OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471607 | |

| Record name | 1,3,4-Oxadiazole, 2,5-dihydro-2,2-dimethoxy-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138723-90-7 | |

| Record name | 1,3,4-Oxadiazole, 2,5-dihydro-2,2-dimethoxy-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

1,3,4-Oxadiazoles are a class of five-membered heterocycles that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The specific compound 1,3,4-Oxadiazole, 2,5-dihydro-2,2-dimethoxy-5,5-dimethyl- (CAS Number: 138723-90-7) is notable for its potential therapeutic applications. This article reviews the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula for 1,3,4-Oxadiazole, 2,5-dihydro-2,2-dimethoxy-5,5-dimethyl- is . Its structure features two methoxy groups and two methyl groups attached to the oxadiazole ring. This configuration influences its lipophilicity and metabolic stability.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study focusing on various oxadiazole compounds demonstrated that certain derivatives possess strong antibacterial effects against plant pathogens such as Xanthomonas oryzae with effective concentrations (EC50) lower than traditional treatments like bismerthiazol (BMT) and thiodiazole copper (TDC) .

| Compound | EC50 (μg/mL) | Comparison |

|---|---|---|

| 5v | 19.44 | Better than BMT (68.50) |

| 5u | 25.37 | Better than TDC (91.05) |

| BMT | 77.46 | - |

| TDC | 99.31 | - |

Anticancer Activity

1,3,4-Oxadiazole derivatives have shown promise in anticancer applications. In a study involving a library of oxadiazole derivatives tested against human cancer cell lines (HCT-116 and HeLa), several compounds exhibited notable cytotoxicity . The mechanism of action was linked to the inhibition of topoisomerase I activity, which is critical for DNA replication and repair.

The biological activities of 1,3,4-oxadiazoles can be attributed to several mechanisms:

- Topoisomerase Inhibition : Some derivatives inhibit topoisomerases, enzymes essential for DNA unwinding during replication.

- Antioxidant Properties : Oxadiazoles may exhibit antioxidant activity, reducing oxidative stress in cells.

- Membrane Disruption : Certain compounds can disrupt bacterial membranes leading to cell death.

Study on Antibacterial Properties

A series of novel oxadiazole derivatives were synthesized and evaluated for their antibacterial activity against Xanthomonas oryzae. The results indicated that compounds with specific substitutions on the oxadiazole ring significantly enhanced antibacterial efficacy compared to standard treatments .

Study on Anticancer Activity

In another investigation focused on antiproliferative effects against cancer cell lines (HCT-116 and HeLa), a subset of oxadiazole derivatives displayed cytotoxic effects with IC50 values indicating strong potential as anticancer agents . The study utilized MTT assays to quantify cell viability post-treatment.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, studies indicate that compounds containing the oxadiazole ring can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.

Anticancer Properties

Several studies have reported that oxadiazole derivatives possess anticancer activity. The compound 1,3,4-Oxadiazole, 2,5-dihydro-2,2-dimethoxy-5,5-dimethyl- has shown potential in targeting specific cancer cell lines by inducing apoptosis and inhibiting tumor growth. The structural modifications on the oxadiazole ring enhance its efficacy against cancer cells.

Materials Science

Polymeric Applications

Oxadiazoles are used in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of 1,3,4-Oxadiazole into polymer matrices has been shown to improve flame retardancy and oxidative stability. This makes it a candidate for applications in coatings and insulation materials.

Electroluminescent Devices

The compound is also explored in the field of organic electronics. Its unique electronic properties allow it to be used as a luminescent material in organic light-emitting diodes (OLEDs). Research indicates that incorporating oxadiazole derivatives can lead to improved efficiency and stability in OLED devices.

Agricultural Chemistry

Pesticidal Activity

The oxadiazole framework is recognized for its pesticidal properties. Studies have indicated that compounds like 1,3,4-Oxadiazole, 2,5-dihydro-2,2-dimethoxy-5,5-dimethyl- can act as effective herbicides or insecticides by disrupting the biological processes of pests while being less harmful to non-target organisms.

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole Thioether Derivatives

- Structure : Derivatives such as 5a (2-(benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) and 5g (2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) feature thioether (-S-) linkages and trifluoromethylpyrazole substituents.

- Bioactivity : These compounds exhibit fungicidal activity (>50% inhibition) against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL and herbicidal "bleaching" effects due to interactions with succinate dehydrogenase (SDH) enzymes .

- Key Difference : Unlike the target compound, thioether derivatives lack methoxy groups and are optimized for pesticidal activity rather than carbene generation.

Tyrosinase-Inhibitory Oxadiazoles

- Structure : Compounds like 6f and 7c incorporate multiple heterocycles (e.g., 1,2,3-triazole rings fused with 1,3,4-oxadiazole).

- Bioactivity : Enhanced tyrosinase inhibition (e.g., 7c shows the highest activity due to three heterocyclic rings) .

- Key Difference : The addition of triazole rings increases steric bulk and electron density, diverging from the target compound’s role as a carbene precursor.

Medicinal Oxadiazoles

- Structure : Derivatives with hydrazone-hydrazide backbones (e.g., 1,2,5-oxadiazine derivatives) are synthesized via multi-step reactions involving carbazole and acetic anhydride .

- Applications : Anticancer, antibacterial, and antidiabetic activities due to diverse substituents (e.g., benzaldehyde groups) .

Structural Analogues in Heterocyclic Chemistry

4,5-Dihydro-1,2,3-Oxadiazole

- Structure : Contains a saturated oxadiazole ring with reduced electron delocalization.

- Role : Intermediate in cycloadditions and ring-opening reactions, contrasting with the target compound’s carbene-releasing behavior .

2,5-Dihydro-2,2-dimethyl-4,5-diphenyloxazole

Comparative Data Table

Research Findings and Mechanistic Insights

- Carbene Generation : The target compound’s thermal decomposition produces DMC, which reacts with N-tosylated imines to form zwitterionic intermediates. Methoxy group migration in these intermediates leads to structurally rearranged adducts (e.g., 5 and 6 in Scheme 2 of ).

- Bioactivity vs. Reactivity : While thioether derivatives (e.g., 5g ) inhibit SDH via π-π stacking and hydrogen bonding with Tyr58 and Trp173 residues , the target compound’s dimethoxy groups favor carbene stability over direct bioactivity.

- Synthetic Flexibility : Medicinal oxadiazoles leverage substituent diversity (e.g., electron-withdrawing groups for antibacterial activity), whereas the target compound’s synthesis prioritizes carbene yield .

Q & A

Basic: What experimental protocols are recommended for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives with high purity?

Methodological Answer:

A widely used protocol involves cyclization of acyl thiosemicarbazides using 1,3-dibromo-5,5-dimethyl hydantoin as an oxidizing agent. This method is cost-effective, scalable, and avoids hazardous reagents. Key steps include refluxing in dimethyl sulfoxide (DMSO), followed by crystallization in water-ethanol mixtures to achieve yields up to 65% . Alternative routes, such as Ainsworth’s synthesis, enable the generation of N-substituted derivatives via hydrazide intermediates, with characterization via IR, NMR, and elemental analysis .

Basic: How can spectroscopic techniques differentiate between 1,3,4-oxadiazole isomers and their reduced forms?

Methodological Answer:

1,3,4-Oxadiazole isomers (e.g., 2,3-dihydro vs. 2,5-dihydro) are distinguished using ¹H-NMR to identify proton environments near nitrogen atoms. For example, 2,5-dihydro derivatives exhibit distinct splitting patterns for methoxy and methyl substituents at the 2-position. Single-crystal X-ray diffraction provides definitive structural confirmation, while IR spectroscopy identifies N–O and C–N stretching frequencies (~1250–1350 cm⁻¹) specific to the oxadiazole ring .

Advanced: How can computational modeling optimize the pharmacokinetic properties of 1,3,4-oxadiazole derivatives for drug development?

Methodological Answer:

In silico tools (e.g., molecular docking, ADME prediction) evaluate the oxadiazole ring’s role as a bio-isostere for carbonyl or amide groups. For instance, the flat aromatic structure enhances metabolic stability by reducing CYP450 interactions. Density Functional Theory (DFT) calculates electron distribution to predict reactivity, while QSAR models correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with antibacterial potency .

Advanced: What strategies address contradictions in thermal stability data for 1,3,4-oxadiazole-based energetic materials?

Methodological Answer:

Discrepancies in DSC and TGA data (e.g., decomposition temperatures) arise from sample purity or polymorphic forms. To resolve this:

Recrystallize compounds using mixed solvents (e.g., ethanol-water) to isolate pure phases.

Perform replicate DSC runs under inert atmospheres to exclude oxidative degradation.

Validate results with X-ray diffraction to confirm crystallinity and hydrogen-bonding networks, which influence stability .

Advanced: How do substituents at the 2- and 5-positions affect the mesomorphic properties of 1,3,4-oxadiazole derivatives?

Methodological Answer:

Introducing aryl groups (e.g., thiophene or phenyl units) at the 2- and 5-positions enhances planar rigidity, promoting liquid crystalline behavior. Polarizing optical microscopy (POM) and DSC reveal phase transitions (e.g., nematic to isotropic). For example, 2,5-diaryl derivatives exhibit mesophase stability up to 150°C, attributed to π-π stacking and dipole-dipole interactions .

Basic: What safety protocols are critical when handling 1,3,4-oxadiazole derivatives in synthetic chemistry?

Methodological Answer:

- Use glacial acetic acid as a catalyst in reflux reactions to minimize side reactions.

- Employ fume hoods and inert atmospheres (N₂/Ar) during cyclization to prevent explosive intermediates.

- Characterize intermediates via TLC and HPLC to monitor reaction progress and avoid hazardous byproducts .

Advanced: How can microwave-assisted synthesis improve the efficiency of 1,3,4-oxadiazole derivative preparation?

Methodological Answer:

Microwave irradiation reduces reaction times (e.g., from 18 hours to 30 minutes) by enhancing thermal activation. Key parameters:

- Power settings : 300–600 W for uniform heating.

- Solvent selection : Ethanol or DMF for dielectric absorption.

- Yield optimization : Adjust molar ratios (e.g., 1:1.2 hydrazide:aldehyde) to achieve >80% purity. Post-reaction, purify via flash chromatography (silica gel, ethyl acetate/hexane) .

Advanced: What mechanistic insights explain the anticancer activity of 2,5-diaryl-1,3,4-oxadiazole derivatives?

Methodological Answer:

The oxadiazole ring induces apoptosis via topoisomerase II inhibition and reactive oxygen species (ROS) generation . Flow cytometry (Annexin V/PI staining) confirms cell cycle arrest (G2/M phase). Substituents like chloro or methyl groups enhance DNA intercalation, validated by UV-vis spectroscopy and molecular dynamics simulations .

Basic: What analytical techniques quantify the explosive performance of 1,3,4-oxadiazole-based energetic salts?

Methodological Answer:

- Detonation velocity (D) : Calculated via Kamlet-Jacobs equations using density (X-ray crystallography) and heat of formation (DFT).

- Impact sensitivity : Measured with a BAM drop hammer (threshold >10 J for "insensitive" materials).

- Friction sensitivity : Assessed via Julius Peters apparatus (<360 N for safe handling) .

Advanced: How can enantiomeric purity of N-substituted-1,3,4-oxadiazoles be achieved and validated?

Methodological Answer:

- Chiral auxiliaries : Use (S)-(+)-2-phenylglycinol to induce enantioselectivity during cyclization.

- Chiral HPLC (e.g., Chiralpak IC column) with hexane/isopropanol mobile phases resolves enantiomers.

- Optical rotation and circular dichroism (CD) confirm absolute configuration, supported by X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.